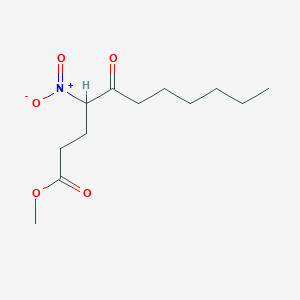
Methyl 4-nitro-5-oxoundecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-nitro-5-oxoundecanoate is an organic compound that belongs to the class of nitro compounds. These compounds are characterized by the presence of one or more nitro groups (-NO₂) attached to a carbon atom. This compound is particularly interesting due to its unique structure, which combines a nitro group with a ketone and an ester functional group. This combination of functional groups makes it a versatile compound with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-nitro-5-oxoundecanoate can be achieved through several synthetic routes. One common method involves the nitration of a suitable precursor compound, such as methyl undecanoate, using a nitrating agent like nitric acid. The reaction typically requires an acidic medium and controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Another approach involves the oxidation of a primary amine precursor to introduce the nitro group. This can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide under specific reaction conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-nitro-5-oxoundecanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitro derivatives with higher oxidation states.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted products with different functional groups replacing the nitro group.
Scientific Research Applications
Methyl 4-nitro-5-oxoundecanoate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique combination of functional groups makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Explored for its potential therapeutic applications. Its derivatives may serve as lead compounds for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of Methyl 4-nitro-5-oxoundecanoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ketone and ester groups can undergo nucleophilic addition and substitution reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Methyl 4-nitro-5-oxoundecanoate can be compared with other nitro compounds, such as:
Nitromethane: A simple nitro compound with a single nitro group attached to a methane molecule.
Nitrobenzene: An aromatic nitro compound with a nitro group attached to a benzene ring.
Methyl 4-nitrobenzoate: A compound with a nitro group and an ester group attached to a benzene ring.
Uniqueness
This compound is unique due to its combination of a nitro group, a ketone group, and an ester group in a single molecule. This combination of functional groups provides it with distinct reactivity and versatility, making it valuable for various applications in research and industry.
Properties
CAS No. |
88238-91-9 |
|---|---|
Molecular Formula |
C12H21NO5 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
methyl 4-nitro-5-oxoundecanoate |
InChI |
InChI=1S/C12H21NO5/c1-3-4-5-6-7-11(14)10(13(16)17)8-9-12(15)18-2/h10H,3-9H2,1-2H3 |
InChI Key |
MPUVXGUDWHKKGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)C(CCC(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















